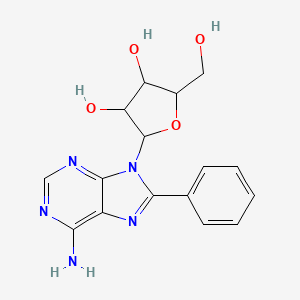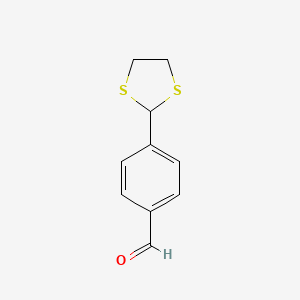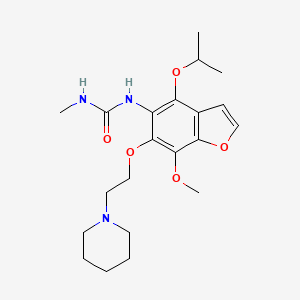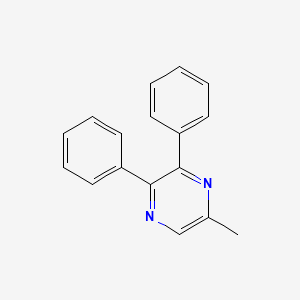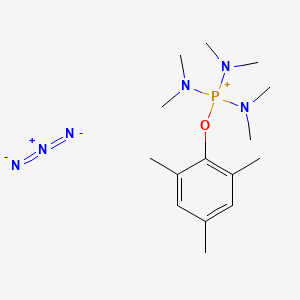
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione is an organoselenium compound that features a selenazolidine ring with a 4-chlorophenyl group attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, where the aldehyde group of 4-chlorobenzaldehyde reacts with the active methylene group of selenazolidine-2,4-dione to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione involves its interaction with biological molecules. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular thiols, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenazolidine-2,4-dione: The parent compound without the 4-chlorophenyl group.
5-((4-Methylphenyl)methylene)selenazolidine-2,4-dione: A similar compound with a methyl group instead of a chlorine atom on the phenyl ring.
5-((4-Bromophenyl)methylene)selenazolidine-2,4-dione: A similar compound with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
77143-98-7 |
|---|---|
Formule moléculaire |
C10H6ClNO2Se |
Poids moléculaire |
286.58 g/mol |
Nom IUPAC |
(5E)-5-[(4-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2Se/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Clé InChI |
YYJSASYBDIFOIZ-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)Cl |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


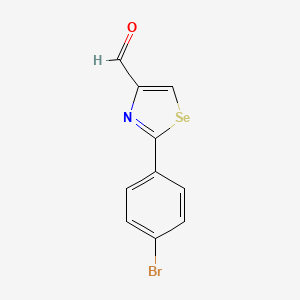
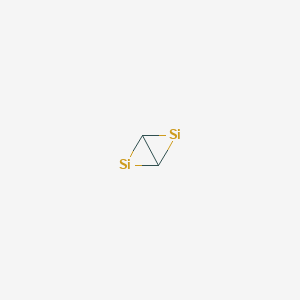
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
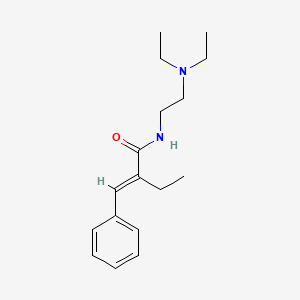
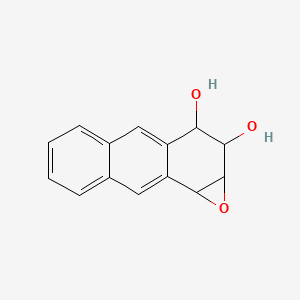
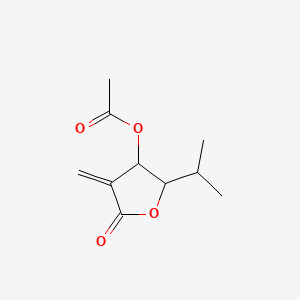

![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
